molecular formula C10H12N2O3 B1678763 Picamilon CAS No. 34562-97-5

Picamilon

Cat. No. B1678763
CAS RN: 34562-97-5
M. Wt: 208.21 g/mol
InChI Key: NAJVRARAUNYNDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Picamilon is synthesized by reacting niacin with GABA . A validated ultra-high performance liquid chromatography-photodiode-array method was developed for the quantification of Picamilon .


Molecular Structure Analysis

Picamilon has a molecular formula of C10H12N2O3 . It is a compound formed by an amide linkage of the vitamin Niacin (vitamin B3, nicotinic acid) with the inhibitory neurotransmitter GABA .


Chemical Reactions Analysis

Picamilon is broken down into gamma-aminobutyric acid (GABA) and niacin once it has entered the body . The separation was achieved using a reversed phase (C-18) column, photodiode array detection, and water/acetonitrile as the mobile phase .


Physical And Chemical Properties Analysis

Picamilon is a chemical made in a lab . It has a molar mass of 208.217 g·mol −1 .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Niacinamide, a component of Picamilon, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It has been shown to significantly reduce cutaneous oxidative stress and inflammation . This makes it a potential candidate for research in diseases where oxidative stress and inflammation play a key role.

Cosmeceutical Applications

Niacinamide has become a key functional ingredient in diverse skincare products and cosmetics . It has been widely leveraged as a multipurpose anti-aging ingredient . It was shown to influence human DNA repair and cellular stress responses , and significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .

Therapeutic Applications

The intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis . It has been used in the synthesis of the NAD+ family of coenzymes, contributing to cellular energy metabolism and defense systems .

Skin Aging and Pigmentation Control

Topical treatment of niacinamide, alone or in combination with other active ingredients, reduces the progression of skin aging and hyperpigmentation in clinical trials . It is suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .

Cellular Energy Metabolism

Vitamin B3 is used in the synthesis of the NAD+ family of coenzymes, contributing to cellular energy metabolism and defense systems . Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics .

Defense Systems

Nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), which has been investigated for a variety of biological applications . It contributes to cellular energy metabolism and defense systems .

Safety and Hazards

There isn’t enough reliable information to know if Picamilon is safe or what the side effects might be . It may be dangerous for people with hypotension (low blood pressure) due to its ability to lower blood pressure . Side effects related to GABA, such as sleepiness, drowsiness, and memory loss, can also occur .

properties

IUPAC Name

4-(pyridine-3-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJVRARAUNYNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188098
Record name Nicotinoyl-GABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picamilon

CAS RN

34562-97-5
Record name 4-[(3-Pyridinylcarbonyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34562-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinoyl-GABA
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoyl-GABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-[(3-pyridinylcarbonyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICAMILON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4[(pyridine-3-carbonyl)-amino]-butyric acid methyl ester (0.8 g, 3.5 mmol), in THF (14 mL) was added LiOH (0.75 g, 17.9 mmol), dissolved in water (6 mL). The mixture was allowed to stir at room temperature (25° C.) overnight. 50% starting material remains as such. Then reaction mixture heated at (45° C.). The reaction did not progress. The reaction mixture was worked up with chloroform to recover the starting material. The aqueous layer was diluted with water, acidified with 1.5N HCl till (pH=2-3), extracted with ethyl acetate (150 mL) and dried over sodium sulphate, concentrated to obtain yellow colour solid (0.6 g, 80%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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